3-(Propan-2-yl)-2-azaspiro[3.6]decan-1-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-propan-2-yl-2-azaspiro[3.6]decan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c1-9(2)10-12(11(14)13-10)7-5-3-4-6-8-12/h9-10H,3-8H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVJZPUXUJNRRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2(CCCCCC2)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Propan 2 Yl 2 Azaspiro 3.6 Decan 1 One
Strategic Approaches to Spiro[3.6] Ring System Construction
The creation of the spiro[3.6]decane skeleton, which joins a cycloheptane (B1346806) ring and a cyclobutane (B1203170) derivative at a single quaternary carbon, is a significant synthetic challenge. The strategies employed must precisely control the formation of this spirocenter.
Ring-closing reactions are a foundational strategy for the synthesis of cyclic and spirocyclic systems. These can be broadly categorized into intramolecular pathways, where a single molecule cyclizes, and intermolecular approaches, where two or more molecules combine to form the spirocenter.
Intramolecular cyclization is a powerful method for forming spirocyclic lactams. In a relevant analogue, the intramolecular cyclization of the amino acid gabapentin (B195806) (1-(aminomethyl)cyclohexylacetic acid) to form 2-azaspiro[4.5]decan-3-one has been studied extensively. researchgate.net This process involves the cyclization of an amino acid precursor under specific pH and temperature conditions. The reaction proceeds via the formation of an amide bond between the amino group and the carboxylic acid, driven by the proximity of the reactive groups held in place by the cyclohexane (B81311) ring. researchgate.net
A hypothetical intramolecular pathway to 3-(propan-2-yl)-2-azaspiro[3.6]decan-1-one would similarly start from a precursor like 1-((1-amino-2-methylpropyl)carbamoyl)cycloheptane-1-carboxylic acid. The crucial step would be the ring-closing of the N-substituted amino acid derivative to form the four-membered azetidinone ring. This type of cyclization often requires specific activating agents to facilitate the formation of the strained β-lactam ring. One-pot reductive cyclization of cyanoalkylsulfonyl fluorides has also been demonstrated as an effective method for creating spirocyclic sultams, a related class of compounds, suggesting that reductive amination followed by cyclization could be a viable route. nih.gov
Intermolecular strategies involve the construction of the spirocenter by reacting two different molecules. For the azaspiro[3.6]decane system, this could involve a cycloaddition reaction where a cycloheptylidene-containing molecule reacts with another reagent to form the four-membered ring. For instance, [3+2] cycloaddition reactions using spirocyclopropyl oxindoles have been developed to generate spiro stereocenters, highlighting the utility of cycloaddition strategies in building complex spirocyclic frameworks. nih.gov While this example builds a five-membered ring, the principle of using a spirocyclic precursor in a cycloaddition to generate a more complex spiro system is a key strategic concept.
Another potential intermolecular approach involves the reaction of a cycloheptanone-derived precursor with reagents that build the azetidinone ring piece by piece. This strategy is closely related to the cycloaddition methods discussed in the following section.
The [2+2] cycloaddition between a ketene (B1206846) and an imine, known as the Staudinger synthesis, is one of the most prominent and versatile methods for constructing the β-lactam ring of azetidinones. wikipedia.org This reaction is particularly well-suited for creating the spiro-fused azetidinone core of the target molecule.
The classical Staudinger reaction involves the reaction of an imine with a ketene to form a zwitterionic intermediate, which then undergoes electrocyclic ring closure to yield the β-lactam. organic-chemistry.org For the synthesis of this compound, the key precursors would be a cycloheptanone-derived imine and a ketene bearing the isopropyl group.
A general scheme would involve the reaction of an imine, formed from cycloheptanone (B156872) and an appropriate amine, with a ketene generated in situ. Ketenes are highly reactive and are typically prepared immediately before use from acyl chlorides with a tertiary amine, or through other methods like the Wolff rearrangement. wikipedia.orgorganic-chemistry.org
A significant advancement in this area is the use of one-pot procedures where the ketene is generated from a carboxylic acid. rsc.orgnih.govmdpi.com For example, substituted acetic acids can react with Schiff bases in the presence of oxalyl chloride and a base to form spiro[azetidine-2,3′-indoline]-2′,4-diones. rsc.orgnih.gov This approach avoids the isolation of unstable acyl chlorides. Applying this to the target molecule, isobutyric acid could serve as the precursor for the isopropyl-ketene, which would then react with an imine derived from cycloheptanone.
| Ketene Generation Method | Precursors | Key Reagents | Advantages | Reference |
|---|---|---|---|---|
| Acyl Chloride + Base | Acyl chloride, Imine | Triethylamine (NEt₃) | Classical, well-established method. | organic-chemistry.org |
| One-Pot from Carboxylic Acid | Carboxylic acid, Imine | Oxalyl chloride, DIPEA | Avoids isolation of unstable acyl chlorides. | nih.gov |
| Wolff Rearrangement | α-Diazoketone | Heat or light (hν) | Forms ketene under neutral conditions. | organic-chemistry.org |
When an imine reacts with a ketene, new stereocenters can be formed, leading to diastereomeric products (cis and trans isomers). The stereochemical outcome of the Staudinger reaction is influenced by several factors, including the electronic properties of the substituents on both the ketene and the imine, the solvent, and the reaction temperature. wikipedia.orgorganic-chemistry.org
The reaction proceeds through a zwitterionic intermediate. The rate of ring closure of this intermediate versus the rate of rotation around the newly formed C-C single bond determines the final stereochemistry. organic-chemistry.org
Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to accelerate the ring closure, favoring the formation of the cis-β-lactam. organic-chemistry.org
Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine slow the ring closure, allowing for isomerization of the intermediate, which often leads to the more thermodynamically stable trans-β-lactam. wikipedia.orgorganic-chemistry.org
In the synthesis of spiro-β-lactams, achieving diastereoselectivity can be challenging. nih.gov However, studies on related systems have shown that the choice of reagents for ketene generation can reverse the diastereoselectivity. For instance, using oxalyl chloride for in-situ ketene generation in one-pot reactions has been shown to alter the cis/trans ratio compared to methods using pre-synthesized acyl chlorides. rsc.orgnih.gov Theoretical studies using density-functional theory have also been employed to understand the mechanistic pathways and the origins of stereocontrol in the Staudinger reaction, clarifying the role of intermediates and transition states in determining the final product stereochemistry. researchgate.net This level of control is crucial for synthesizing specific isomers of complex molecules like this compound.
| Factor | Effect on Stereochemistry | Typical Outcome | Reference |
|---|---|---|---|
| Ketene Substituent | Electron-donating groups accelerate ring closure. | Favors cis-product. | wikipedia.orgorganic-chemistry.org |
| Ketene Substituent | Electron-withdrawing groups slow ring closure. | Favors trans-product. | wikipedia.orgorganic-chemistry.org |
| Imine Geometry | (E)-imines generally lead to cis-β-lactams. | Kinetic control. | wikipedia.org |
| Imine Geometry | (Z)-imines generally lead to trans-β-lactams. | Thermodynamic control. | wikipedia.org |
| Reaction Conditions | Choice of base and ketene generation method can reverse selectivity. | Varies (e.g., cis or trans). | rsc.orgnih.gov |
Reformatsky Reagent Mediated Cyclizations for Spiro[3.6]decan-1-one Scaffolds
The Reformatsky reaction, a classic carbon-carbon bond-forming reaction, has been adapted for the synthesis of various cyclic and acyclic compounds. nih.gov Its application in the construction of spiro[3.6]decan-1-one scaffolds involves the reaction of an α-halo ester with a carbonyl compound in the presence of a metal, typically zinc. nih.gov This reaction proceeds through the formation of an organozinc intermediate, known as a Reformatsky reagent, which then adds to the carbonyl group. organic-chemistry.org
The scope of the Reformatsky reaction in the synthesis of spiro-precursors is influenced by several factors, including the nature of the α-halo ester, the carbonyl compound, and the reaction conditions. The reaction is compatible with a range of functional groups, which is a significant advantage in the synthesis of complex molecules. iitk.ac.in However, one of the primary limitations is the requirement for an α-halogen in the Reformatsky reagent. nih.gov
The reaction can face challenges such as low yields and stereoselectivities, particularly under heterogeneous conditions. nih.gov Issues with regioselectivity can also arise, leading to the formation of undesired isomers. psiberg.com Furthermore, the sensitivity of the organozinc reagents to moisture and air necessitates careful control of the reaction environment. psiberg.com
| Parameter | Scope | Limitations |
| α-Halo Ester | Various esters can be employed. | Requirement of an α-halogen. nih.gov |
| Carbonyl Compound | Broad scope including aldehydes and ketones. | Steric hindrance can affect reactivity. |
| Functional Group Tolerance | Compatible with many functional groups. iitk.ac.in | Sensitive to acidic protons. |
| Stereoselectivity | Can be influenced by chiral auxiliaries or catalysts. | Often provides lower stereoselectivity compared to aldol (B89426) reactions. nih.gov |
| Yield | Can be high under optimized conditions. | Can be low due to side reactions or incomplete conversion. numberanalytics.com |
Optimizing the reaction conditions is crucial for achieving high yields and selectivities in Reformatsky reactions. Key parameters that can be adjusted include the choice of solvent, temperature, and the method of zinc activation. numberanalytics.com
Temperature Control: The reaction temperature needs to be carefully controlled to balance the rate of reaction with the potential for side reactions. numberanalytics.com While higher temperatures can increase the reaction rate, they may also lead to the formation of byproducts. ontosight.ai
Zinc Activation: The reactivity of the zinc metal is a critical factor. The use of activated zinc, which can be prepared by treating zinc dust with reagents like iodine or by using a zinc-copper couple, can significantly improve reaction outcomes. numberanalytics.com
Reagent Stoichiometry: The stoichiometry of the reactants, particularly the ratio of the α-halo ester to the carbonyl compound and zinc, must be carefully controlled to maximize the yield of the desired product and minimize the formation of byproducts.
| Parameter | Condition | Effect on Reaction |
| Solvent | Polar aprotic (e.g., THF, DMF) numberanalytics.com | Influences solubility and reaction rate. |
| Temperature | Controlled (e.g., 0 °C to reflux) numberanalytics.com | Balances reaction rate and side product formation. ontosight.ai |
| Zinc | Activated (e.g., with iodine) numberanalytics.com | Increases reactivity and yield. |
| Stoichiometry | Optimized ratios of reactants | Maximizes product yield and minimizes byproducts. |
Metal-Catalyzed Oxidative Cyclization Routes to Azaspiro[3.6]decan-1-one
Metal-catalyzed oxidative cyclization represents a powerful and atom-economical approach for the synthesis of complex heterocyclic compounds, including azaspiro[3.6]decan-1-one derivatives. These reactions often involve the formation of new carbon-carbon or carbon-heteroatom bonds through an oxidative process, typically mediated by a transition metal catalyst.
The formation of the spirocenter is a critical step in the synthesis of spirocyclic compounds. Various transition metal catalysts have been explored for their ability to facilitate this transformation. Nickel-catalyzed enantioselective hetero[2+2+2] cycloadditions have been shown to be effective for the remote construction of chiral spirocycles. The performance of these catalysts is often dependent on the nature of the ligands coordinated to the metal center. For instance, modifying the steric and electronic properties of nickel-NHC (N-heterocyclic carbene) complexes can influence the enantioselectivity of the cyclization. nih.gov
Rhodium(III)-catalyzed C-H activation and annulation has also emerged as a valuable tool for accessing spiro compounds. nih.govrsc.org This methodology allows for the direct functionalization of C-H bonds, providing an efficient route to complex molecular architectures.
| Catalyst System | Reaction Type | Key Features |
| Nickel-NHC Complexes | [2+2+2] Cycloaddition | Enantioselective formation of spirocenters. nih.gov |
| Rhodium(III) Catalysts | C-H Activation/Annulation nih.gov | Atom-economical and efficient. rsc.org |
| Palladium Catalysts | C-H Arylation rsc.org | Can be used to form spirocyclic oxindoles. |
| Gold(I) Catalysts | Oxidative Cascade Cyclization nih.gov | Enables the construction of complex fused ring systems. |
Controlling regioselectivity and diastereoselectivity is a major challenge in the synthesis of complex molecules. In metal-catalyzed oxidative cyclizations, the choice of catalyst, ligands, and reaction conditions can have a profound impact on the stereochemical outcome of the reaction.
For example, in the Prins cyclization, the geometry of the starting alkene can dictate the configuration of the substituents in the final product. nih.gov Similarly, in certain radical cyclization approaches to spirocyclohexadienones, the regioselectivity of the cyclization is a key determinant of the product structure. nih.gov
The development of highly selective catalyst systems is an active area of research. By fine-tuning the catalyst structure, it is possible to control the approach of the reactants and influence the stereochemistry of the transition state, leading to the preferential formation of a single regioisomer or diastereomer.
Precursor Synthesis and Functionalization
The synthesis of the target molecule, this compound, relies on the availability of suitable precursors that can be elaborated into the final spirocyclic structure. The functionalization of these precursors is a key step in introducing the desired substituents and building up the molecular complexity.
Spirocyclic compounds can be synthesized through various methods, including cycloaddition reactions. bohrium.com For instance, the [4+2] Diels-Alder cycloaddition is a useful method for constructing cyclohexene (B86901) frameworks that can serve as precursors to more complex spirocycles. bohrium.com
Preparation of Key Synthons Bearing the Isopropyl Moiety
The efficient construction of this compound hinges on the preparation of key synthons that incorporate the isopropyl group. One effective strategy involves the use of α,β-unsaturated esters or amides derived from isovaleraldehyde (B47997). For instance, a Horner-Wadsworth-Emmons reaction between isovaleraldehyde and a phosphonate (B1237965) ester, such as triethyl phosphonoacetate, can yield the corresponding α,β-unsaturated ester. This intermediate can then be subjected to further transformations to build the lactam ring.
Another approach involves the use of amino acid derivatives. L-Valine, a naturally occurring amino acid with the desired isopropyl group, serves as an excellent chiral pool starting material. The carboxylic acid and amine functionalities of L-valine can be suitably protected and then elaborated to form the necessary precursors for the spirocyclization step.
A plausible synthetic route could involve the preparation of a cycloheptane-based precursor. For example, the synthesis of 1-amino-cycloheptanecarboxylic acid provides a scaffold containing the spirocyclic core. The subsequent introduction of the isopropyl-bearing fragment can be achieved through various C-C bond-forming reactions.
Stereoselective Introduction of the Propan-2-yl Substituent
Controlling the stereochemistry at the C3 position of the lactam ring is crucial for the synthesis of enantiomerically pure this compound. Several strategies can be employed to achieve this.
Chiral Auxiliaries: The use of chiral auxiliaries, such as Evans oxazolidinones or pseudoephedrine, is a well-established method for stereoselective alkylation. wikipedia.orgnih.gov The chiral auxiliary is first attached to a suitable precursor, directing the stereoselective addition of an isopropyl group. Subsequent removal of the auxiliary reveals the desired stereocenter. For example, an N-acylated Evans oxazolidinone can be enolized and then alkylated with an isopropyl halide, with the bulky auxiliary directing the approach of the electrophile to the opposite face.
Substrate-Controlled Diastereoselective Reactions: The inherent chirality of a starting material can be used to direct the stereochemical outcome of a reaction. If a chiral precursor derived from L-valine is used, the existing stereocenter can influence the formation of the new stereocenter during the cyclization to form the lactam ring.
Catalytic Asymmetric Synthesis: The development of chiral catalysts has provided powerful tools for enantioselective synthesis. Chiral rhodium or iridium complexes can catalyze the asymmetric hydrogenation of an appropriately substituted α,β-unsaturated amide precursor, leading to the formation of the desired chiral center with high enantiomeric excess. rsc.org Furthermore, chiral phosphoric acids have been shown to be effective catalysts in asymmetric aza-Michael cyclizations to form substituted pyrrolidines. whiterose.ac.uk
| Method | Description | Key Features |
| Chiral Auxiliaries (e.g., Evans Oxazolidinones) | Temporary incorporation of a chiral molecule to direct a stereoselective transformation. | High diastereoselectivity, well-established protocols, auxiliary is recoverable. |
| Substrate Control | Utilization of an existing stereocenter in the starting material to influence the formation of a new stereocenter. | Can be highly efficient, relies on the availability of chiral starting materials. |
| Catalytic Asymmetric Hydrogenation | Use of a chiral metal catalyst to stereoselectively reduce a double bond. | High enantioselectivity, atom-economical. |
| Chiral Brønsted Acid Catalysis | Employment of a chiral acid to catalyze an asymmetric cyclization. | Metal-free, mild reaction conditions. |
Protecting Group Strategies and Reaction Sequencing
The successful synthesis of a complex molecule like this compound often requires the use of protecting groups to mask reactive functional groups and ensure chemoselectivity.
Orthogonal Protecting Group Schemes for Nitrogen and Carbonyl Functionalities
An orthogonal protecting group strategy is essential when multiple functional groups need to be manipulated independently. organic-chemistry.org In the context of our target molecule, the lactam nitrogen and potentially other carbonyl groups in synthetic intermediates need to be considered.
For the lactam nitrogen, common protecting groups include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. The Boc group is stable to a wide range of conditions but is readily removed with acid, while the Cbz group is removed by hydrogenolysis. This orthogonality allows for selective deprotection. For instance, if a precursor contains both a Boc-protected amine and a Cbz-protected lactam nitrogen, the Boc group can be removed to allow for further reaction at the amine without affecting the lactam.
If the synthetic route involves intermediates with additional carbonyl functionalities, these can be protected as acetals or ketals, which are stable to basic and nucleophilic conditions but are cleaved under acidic conditions. The choice of protecting groups must be carefully planned to be compatible with the reaction conditions of the subsequent steps.
Chemoselective Transformations in Late-Stage Functionalization
Late-stage functionalization (LSF) involves the introduction of functional groups into a complex molecule at a late stage of the synthesis. nih.gov This strategy can be highly valuable for generating analogues of a lead compound for structure-activity relationship studies.
For this compound, LSF could be envisioned at several positions. C-H activation chemistry offers a powerful tool for this purpose. For example, transition metal-catalyzed C(sp³)-H alkylation could potentially be used to introduce substituents on the cycloheptane ring. rsc.org Photoredox catalysis has also emerged as a mild and effective method for the late-stage functionalization of heterocycles. nih.gov
The lactam carbonyl itself can be a site for chemoselective transformations. Reduction of the carbonyl to a methylene (B1212753) group would provide access to the corresponding 3-(Propan-2-yl)-2-azaspiro[3.6]decane. Alternatively, selective activation of the carbonyl could allow for the introduction of other functional groups.
Green Chemistry Considerations in Azaspiro[3.6]decan-1-one Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign. Key considerations in the synthesis of this compound include solvent selection and waste minimization.
Solvent Selection and Waste Minimization
The choice of solvent has a significant impact on the environmental footprint of a synthesis. researchgate.net Whenever possible, the use of hazardous solvents should be avoided. Green solvents such as water, ethanol, or 2-methyltetrahydrofuran (B130290) are preferred alternatives. Solvent selection guides, developed by pharmaceutical companies and academic consortia, can aid in choosing environmentally friendly solvents.
Waste minimization is another critical aspect of green chemistry. This can be addressed by designing atom-economical reactions, where the majority of the atoms from the starting materials are incorporated into the final product. Multicomponent reactions, which combine three or more reactants in a single step to form a complex product, are excellent examples of atom-economical processes. nih.gov
The use of catalytic reactions, as opposed to stoichiometric reagents, significantly reduces waste. For example, catalytic hydrogenation for stereoselective reduction is much greener than using a stoichiometric amount of a metal hydride reagent.
Furthermore, implementing continuous flow methodologies can offer advantages in terms of safety, efficiency, and waste reduction compared to traditional batch processes.
Atom Economy and Reaction Efficiency
The concept of atom economy, a cornerstone of green chemistry, evaluates the efficiency of a chemical reaction by measuring the proportion of reactant atoms that are incorporated into the desired product. An ideal reaction would have 100% atom economy, meaning all atoms from the starting materials are found in the final product, with no byproducts. Similarly, reaction efficiency is a critical metric that encompasses not only the chemical yield but also factors such as reaction time, energy consumption, and the use of catalysts and solvents.
While general principles of organic synthesis can be applied to hypothesize potential routes to this compound, the absence of empirical data from peer-reviewed studies prevents a quantitative analysis of atom economy and reaction efficiency. Such an analysis would require detailed experimental reports, including balanced chemical equations for the specific synthetic steps, molecular weights of all reactants and products, and the isolated yield of the final compound.
Consequently, the creation of data tables and a detailed discussion of research findings on the atom economy and reaction efficiency for the synthesis of this compound is not feasible based on the current body of scientific knowledge. Further research and publication in this specific area are needed to enable a thorough evaluation of the synthetic efficiency for this compound.
Advanced Structural Elucidation and Stereochemical Analysis
Spectroscopic Characterization Beyond Basic Identification
High-resolution NMR spectroscopy is indispensable for mapping the intricate covalent framework and stereochemistry of the molecule.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning proton (¹H) and carbon (¹³C) signals and understanding the molecule's topology. The connectivities within the spiro-fused ring system can be established through various correlation experiments. sci-hub.stresearchgate.net
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For 3-(Propan-2-yl)-2-azaspiro[3.6]decan-1-one, COSY would reveal correlations between the methine proton at C3 and the isopropyl methine, as well as establishing the connectivity within the cycloheptane (B1346806) ring protons (C5 through C10).
HSQC/HETCOR (Heteronuclear Single Quantum Coherence/Heteronuclear Correlation): This experiment correlates proton signals with the carbon signals to which they are directly attached. It allows for the definitive assignment of each carbon atom that bears protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings, typically over two to four bonds. This is particularly useful for identifying quaternary carbons, such as the spiro-carbon (C4) and the lactam carbonyl carbon (C1). For instance, protons on C3, C5, and C10 would show correlations to the spiro-carbon C4, confirming the spirocyclic junction.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space (< 5 Å), regardless of their through-bond connectivity. nanalysis.comcolumbia.edu This is vital for determining the relative stereochemistry and conformational preferences. For example, NOESY can reveal spatial proximity between the isopropyl group protons and specific protons on the cycloheptane ring, helping to define the orientation of the substituent relative to the seven-membered ring.
Table 1: Representative 2D NMR Correlations for this compound
| Proton (¹H) | COSY Correlations (¹H) | HSQC Correlations (¹³C) | HMBC Correlations (¹³C) | Key NOESY Correlations (¹H) |
| H3 | H (isopropyl) | C3 | C1, C4, C(isopropyl) | H5, H10 |
| H5α, H5β | H6α, H6β | C5 | C4, C6, C7 | H3, H6, H10 |
| H10α, H10β | H9α, H9β | C10 | C4, C9, C8 | H3, H5, H9 |
| H (isopropyl) | H3, CH₃ (isopropyl) | C (isopropyl) | C3, CH₃ (isopropyl) | H3, CH₃ (isopropyl) |
Since this compound possesses a stereocenter at the C3 position, it exists as a pair of enantiomers. Determining the enantiomeric purity (or enantiomeric excess) of a sample is critical. This can be achieved using NMR in conjunction with chiral shift reagents (CSRs). harvard.edursc.org
These reagents, often lanthanide complexes like Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), are chiral and can reversibly bind to the substrate molecule, typically at a Lewis basic site such as the lactam carbonyl oxygen. harvard.edu This interaction forms transient diastereomeric complexes. Because these complexes are diastereomeric, their NMR spectra are distinct. This results in the splitting of signals for corresponding protons in the two enantiomers, allowing for the direct integration of the separated peaks to quantify the ratio of enantiomers present. tcichemicals.com For this molecule, the signal for the H3 proton would be a primary candidate for observing such separation.
Vibrational spectroscopy provides complementary information regarding functional groups and molecular conformation.
The most prominent feature in the FTIR spectrum of this compound is the carbonyl (C=O) stretching vibration of the β-lactam ring. The frequency of this absorption is highly sensitive to the ring size. pg.edu.pl Four-membered rings like β-lactams exhibit significant ring strain, which leads to a higher vibrational frequency for the carbonyl stretch compared to less strained systems like five- or six-membered lactams or acyclic amides. pg.edu.pllibretexts.org
For this compound, the C=O stretch is expected in the range of 1730–1760 cm⁻¹. pg.edu.pl This high frequency is a diagnostic indicator of the presence of the strained four-membered lactam ring. nih.govresearchgate.net The exact position can be influenced by substituents and the local molecular environment.
Table 2: Key FTIR Vibrational Frequencies
| Functional Group | Vibration Mode | Expected Frequency (cm⁻¹) | Notes |
| N-H | Stretch | ~3200 | Typically broad; indicates amide N-H. |
| C-H | Stretch (sp³) | 2850–3000 | From isopropyl and cycloheptane moieties. |
| C=O | Stretch (β-Lactam) | 1730–1760 | High frequency due to ring strain. pg.edu.pl |
| C-N | Stretch | ~1350 | Amide C-N bond vibration. |
While FTIR is excellent for identifying functional groups, Raman spectroscopy is a powerful tool for probing the molecular skeleton and studying conformational isomers. nih.govresearchgate.net The cycloheptane ring in the spiro system is flexible and can adopt several low-energy conformations (e.g., chair, boat, twist-chair). Each conformer has a unique set of low-frequency skeletal vibrations (typically < 500 cm⁻¹), which correspond to bending and torsional modes of the entire ring system.
In a sample containing a mixture of conformers at equilibrium, the Raman spectrum will be a superposition of the spectra of all populated conformations. nih.gov By analyzing the Raman spectrum, particularly in the low-frequency region, and often with the aid of computational chemistry (like DFT calculations), it is possible to identify bands that are unique to specific conformers. researchgate.net This allows for the characterization of the conformational landscape of the molecule in different states (solid, liquid) or under varying temperatures.
Mass Spectrometry for Molecular Formula Confirmation
Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ions, which allows for the confirmation of molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) is distinguished from standard mass spectrometry by its ability to measure mass with extremely high accuracy, typically to within 5 parts per million (ppm). longdom.orgnih.gov This precision enables the determination of an unambiguous elemental composition from the exact mass. nih.gov For the compound this compound, with a molecular formula of C12H21NO, the theoretical exact mass of the protonated molecule ([M+H]+) can be calculated. This experimental value is then compared to the theoretical mass to confirm the molecular formula.
Table 1: Theoretical Exact Mass for [M+H]⁺ of this compound
| Species | Molecular Formula | Theoretical Exact Mass (Da) |
|---|
This table presents the calculated theoretical exact mass for the protonated form of the title compound. The high precision of HRMS allows for differentiation between compounds with the same nominal mass but different elemental compositions.
In addition to providing molecular weight information, mass spectrometry, particularly tandem mass spectrometry (MS/MS), elucidates structural features through controlled fragmentation of the parent ion. taylorfrancis.com The resulting fragmentation pattern is characteristic of the molecule's structure. For this compound, the fragmentation is expected to occur at the weakest bonds and lead to the formation of stable carbocations or neutral losses.
Key fragmentation pathways for spiro lactams often involve the cleavage of the β-lactam ring and the loss of substituents. nih.govresearchgate.net Likely fragmentation patterns for this specific compound would include:
Loss of the isopropyl group: Cleavage of the bond between the nitrogen and the isopropyl group.
Cleavage of the lactam ring: Breakage of the four-membered lactam ring can occur in several ways, often involving the loss of carbon monoxide (CO).
Ring opening of the cycloheptane ring: Fragmentation of the seven-membered ring can lead to a series of hydrocarbon fragments.
Table 2: Plausible Mass Spectrometry Fragmentation for this compound
| m/z (Proposed) | Proposed Fragment | Neutral Loss |
|---|---|---|
| 152.14 | [M - C3H7]⁺ | Isopropyl radical |
| 167.15 | [M - CO]⁺ | Carbon monoxide |
| 110.10 | [C7H12N]⁺ | Cycloheptane ring fragmentation |
This table outlines the expected major fragments based on the structure of the title compound and known fragmentation behaviors of related molecules. libretexts.org
X-ray Crystallographic Determination of Absolute and Relative Stereochemistry
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid, providing precise locations of atoms in space and establishing both the relative and absolute stereochemistry of chiral centers.
To perform this analysis, a suitable single crystal of the compound is grown and irradiated with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. For a chiral molecule like this compound, which contains a stereocenter at the carbon bearing the isopropyl group and a quaternary spiro center, this technique can unambiguously assign the spatial orientation of the substituents. The analysis reveals critical information such as the crystal system, space group, and unit cell dimensions, which define the packing of molecules within the crystal lattice.
The refined crystallographic model provides highly accurate measurements of bond lengths, bond angles, and torsion angles. These parameters offer deep insights into the molecular geometry. For instance, the bond lengths within the strained four-membered β-lactam ring are of particular interest, as are the angles around the spirocyclic carbon atom, which connects the four- and seven-membered rings. Comparing these experimental values to standard values for similar chemical bonds can reveal the effects of ring strain and steric hindrance within the molecule.
Table 3: Typical Bond Parameters Expected from Crystallographic Analysis
| Bond/Angle | Type | Expected Value |
|---|---|---|
| C=O | Bond Length | ~1.21 Å |
| N-C(O) | Bond Length | ~1.35 Å |
| C-N-C | Bond Angle in Lactam | ~90° |
| C-C-C | Bond Angle in Cycloheptane | ~115° |
This table provides representative values for key geometric parameters. Actual experimental values would be determined with high precision from the X-ray diffraction data.
Conformational Analysis of the Spiro[3.6]decane Ring System
The spiro[3.6]decane ring system, consisting of a cyclobutane (B1203170) ring fused to a cycloheptane ring at a single carbon atom, presents a complex conformational landscape. The cycloheptane ring is flexible and can adopt several low-energy conformations, most commonly twisted-chair and twisted-boat forms. The four-membered cyclobutane ring is not perfectly planar and typically adopts a puckered conformation to relieve angular strain.
Preferred Conformations of the Spiro[3.6]decan-1-one Scaffold
The seven-membered azacycloheptane ring is the more flexible component of the spirocyclic system. Cycloheptane and its derivatives are known to exist in a dynamic equilibrium between several conformations, primarily chair and boat forms, to alleviate angle and torsional strain. scispace.com Computational studies on cycloheptane have shown that the twist-chair conformation is generally the most stable, possessing lower energy than the true chair and various boat conformations. scispace.com This preference is attributed to the minimization of eclipsing interactions between adjacent methylene (B1212753) groups. The presence of the nitrogen atom and the carbonyl group in the lactam moiety of 2-azaspiro[3.6]decan-1-one introduces planar constraints and alters the electronic environment, which can influence the conformational equilibrium of the seven-membered ring.
The four-membered cyclobutane ring is inherently strained due to significant deviation from the ideal tetrahedral bond angles. To relieve some of the torsional strain that would be present in a planar conformation, cyclobutane and its derivatives typically adopt a puckered or "butterfly" conformation. libretexts.org This puckering slightly decreases the bond angles but reduces the eclipsing interactions between adjacent hydrogen atoms. libretexts.org
The spiro fusion of these two rings imposes significant conformational constraints on both. The spiro carbon atom acts as a pivot point, and the orientation of one ring directly affects the possible conformations of the other. The rigid, puckered cyclobutanone (B123998) ring will influence the accessible conformations of the more flexible azacycloheptane ring. It is anticipated that the azacycloheptane ring will adopt a conformation that minimizes steric interactions with the adjacent cyclobutanone ring.
Interactive Data Table: Calculated Conformational Energies of Cycloheptane
| Conformation | Relative Energy (kcal/mol) | Symmetry |
| Twist-Chair | 0.0 | C2 |
| Chair | 1.4 | Cs |
| Boat | 2.1 | Cs |
| Twist-Boat | 2.3 | C2 |
Note: Data is based on generalized computational models of cycloheptane and may vary for the substituted azaspiro scaffold.
Influence of the Propan-2-yl Substituent on Ring Dynamics
The presence of a bulky propan-2-yl (isopropyl) group at the 3-position of the 2-azaspiro[3.6]decan-1-one ring system has a profound impact on the molecule's conformational preferences and ring dynamics. This substituent introduces significant steric hindrance, which can favor certain conformations over others to minimize non-bonded interactions.
The isopropyl group, with its two methyl groups, creates a larger steric footprint than a simple methyl or ethyl group. This steric bulk will influence the rotational freedom around the C3-N2 bond and will likely dictate the preferred orientation of the substituent relative to the azacycloheptane ring. The substituent can adopt either a pseudo-axial or a pseudo-equatorial position. In larger ring systems like cycloheptane, the energy difference between axial and equatorial positions is generally smaller and more complex than in cyclohexane (B81311). However, a bulky substituent will tend to occupy a position that minimizes steric clashes with other parts of the molecule.
It is hypothesized that the propan-2-yl group will preferentially occupy a pseudo-equatorial position on the azacycloheptane ring. This orientation would direct the bulk of the substituent away from the core of the ring, thereby reducing steric strain. An axial orientation would likely lead to unfavorable 1,3-diaxial-like interactions with protons or other atoms on the same side of the ring.
The steric demands of the isopropyl group can also be expected to restrict the conformational flexibility of the seven-membered ring. The energy barriers for ring inversion and pseudorotation may be increased, leading to a more conformationally rigid system. This restriction of motion is a common consequence of introducing bulky substituents into cyclic systems.
Interactive Data Table: Steric Parameters of Common Alkyl Substituents
| Substituent | A-Value (kcal/mol) | van der Waals Radius (Å) |
| Methyl | 1.74 | 2.0 |
| Ethyl | 1.79 | - |
| Propan-2-yl (Isopropyl) | 2.21 | - |
| tert-Butyl | >4.5 | - |
Note: A-values are a measure of steric bulk derived from monosubstituted cyclohexanes and provide a general indication of steric demand.
The interplay between the inherent conformational preferences of the spiro[3.6]decan-1-one scaffold and the steric influence of the propan-2-yl group results in a complex stereochemical landscape. Advanced analytical techniques, such as X-ray crystallography and detailed Nuclear Magnetic Resonance (NMR) spectroscopic studies, would be necessary to definitively determine the precise solid-state and solution-phase conformations of this compound.
Mechanistic Investigations of Azaspiro 3.6 Decan 1 One Reactions
Reaction Mechanism Elucidation for Key Synthetic Steps
The formation of the β-lactam ring fused to a cycloheptane (B1346806) ring in a spirocyclic fashion, as seen in 3-(Propan-2-yl)-2-azaspiro[3.6]decan-1-one, typically involves several key synthetic transformations. Elucidating the mechanisms of these steps is fundamental to optimizing reaction conditions and achieving desired product yields and selectivities.
The construction of the four-membered β-lactam ring is often achieved through a [2+2] cycloaddition reaction. The Staudinger ketene-imine cycloaddition is a prominent method for this transformation. researchgate.netwikipedia.org This reaction involves the combination of a ketene (B1206846) and an imine to form the desired azetidinone ring. wikipedia.org
The Staudinger reaction is generally understood to proceed through a two-step mechanism involving a zwitterionic intermediate. researchgate.netwikipedia.orgpku.edu.cn The initial step is the nucleophilic attack of the imine nitrogen on the central carbon of the ketene. wikipedia.org This is followed by a conrotatory ring closure of the resulting zwitterion to form the β-lactam. researchgate.net
Computational studies, often employing Density Functional Theory (DFT), have been instrumental in analyzing the transition states of this reaction. pku.edu.cnmdpi.com For the synthesis of a compound like this compound, the key imine precursor would be derived from cycloheptanone (B156872) and a propan-2-amine derivative. The ketene could be generated in situ from an appropriate acyl chloride.
The stereochemical outcome of the reaction is determined during the ring-closing step. The relative energies of the transition states leading to cis and trans products are influenced by steric and electronic factors of the substituents on both the ketene and the imine. wikipedia.org For instance, the bulky isopropyl group on the nitrogen and the spirocyclic nature of the imine would significantly influence the facial selectivity of the ketene attack and the subsequent cyclization.
Table 1: Representative Calculated Energy Barriers for Ketene-Imine Cycloaddition Transition States
| Reactants | Pathway | Activation Energy (kcal/mol) |
|---|---|---|
| Phenylketene + Benzylimine | cis-Zwitterion Formation | 8.5 |
| Phenylketene + Benzylimine | trans-Zwitterion Formation | 9.2 |
| Phenylketene + Benzylimine | Ring Closure from cis-Zwitterion | 2.1 |
| Phenylketene + Benzylimine | Ring Closure from trans-Zwitterion | 3.5 |
Note: This table presents generalized data from computational studies on similar systems to illustrate the relative energy barriers and is not specific to this compound.
While the Staudinger reaction can proceed thermally, catalysts are often employed to enhance reaction rates and control selectivity. Lewis acids can activate the imine, making it more susceptible to nucleophilic attack by the ketene. researchgate.net Furthermore, certain catalysts can influence the stereochemical outcome by coordinating to the zwitterionic intermediate and favoring one ring-closing pathway over another.
In the context of synthesizing this compound, a chiral catalyst could be employed to achieve an enantioselective synthesis. Chiral Lewis acids or organocatalysts can create a chiral environment around the reactants, leading to the preferential formation of one enantiomer. The efficiency of such catalytic systems is highly dependent on the nature of the catalyst, the substrates, and the reaction conditions.
An alternative and powerful method for the synthesis of β-lactams is the Reformatsky reaction. numberanalytics.comnumberanalytics.com This reaction involves the treatment of an α-halo ester with an imine in the presence of a metal, typically zinc. numberanalytics.comresearchgate.net The key intermediate in this reaction is a metal enolate, which then adds to the imine. numberanalytics.comnumberanalytics.comresearchgate.net
The reaction begins with the oxidative addition of zinc to the carbon-halogen bond of the α-halo ester, forming an organozinc reagent known as the Reformatsky enolate. numberanalytics.com This intermediate is a zinc enolate, which is generally less reactive and more stable than alkali metal enolates, allowing for its reaction with the less electrophilic imine. researchgate.net The zinc enolate then adds to the imine to form a zinc alkoxide, which upon aqueous workup, yields the β-lactam. numberanalytics.comresearchgate.net The intramolecular cyclization of the initial addition product leads to the formation of the four-membered ring. scispace.com
Spectroscopic studies and trapping experiments have been used to characterize these zinc enolate intermediates. Their structure can vary depending on the solvent and other reaction conditions, which in turn can affect the stereoselectivity of the reaction.
Once the 2-azaspiro[3.6]decan-1-one core is synthesized, further functionalization can be carried out to introduce desired chemical properties. These functionalization reactions can proceed through either radical or ionic pathways, depending on the reagents and conditions employed. nih.govchemrxiv.org
For example, C-H functionalization at the cycloheptane ring could potentially be achieved through radical-based hydrogen abstraction followed by radical recombination. researchgate.net Such reactions are often initiated by photoredox catalysis or radical initiators. researchgate.net The regioselectivity of these reactions would be governed by the stability of the resulting carbon-centered radical.
Alternatively, ionic pathways can be exploited for functionalization. For instance, deprotonation at a position alpha to the carbonyl group could generate an enolate, which can then react with various electrophiles. The choice between a radical or an ionic pathway can often be controlled by the reaction conditions, such as the presence of light, a radical initiator, or a strong base. chemrxiv.org The dearomatization-rearomatization process seen in pyridine (B92270) functionalization provides a conceptual framework for how such transformations might be designed for azaspirocycles. nih.gov
Detailed Study of Cycloaddition Pathways
Stereoselectivity and Regioselectivity in Ring Formation and Derivatization
Controlling stereoselectivity and regioselectivity is a central challenge in the synthesis and functionalization of complex molecules like this compound.
In the context of the Staudinger cycloaddition, the stereochemistry at the two newly formed chiral centers is of paramount importance. As mentioned, the relative orientation of the substituents is largely determined in the ring-closing step of the zwitterionic intermediate. wikipedia.org The (E/Z) geometry of the starting imine can also have a profound impact on the final stereochemistry of the β-lactam, with (E)-imines generally leading to cis products and (Z)-imines to trans products. wikipedia.org
For derivatization reactions, the inherent structure of the azaspiro[3.6]decan-1-one will dictate the regioselectivity. For instance, in radical C-H functionalization of the cycloheptane ring, positions adjacent to the spiro center might be sterically hindered, leading to preferential reaction at other sites. In ionic reactions involving enolates, the regioselectivity of deprotonation will be influenced by both kinetic and thermodynamic factors.
Table 2: Factors Influencing Selectivity in Azaspiro[3.6]decan-1-one Synthesis
| Reaction Type | Selectivity Type | Key Influencing Factors |
|---|---|---|
| Staudinger Cycloaddition | Stereoselectivity | Imine geometry (E/Z), steric bulk of substituents, solvent polarity, catalyst |
| Reformatsky Reaction | Stereoselectivity | Structure of the metal enolate, chelation control, reaction temperature |
Factors Governing Diastereoselectivity in Spirocenter Construction
The creation of the spirocenter in 2-azaspiro[3.6]decan-1-one derivatives is a critical step that dictates the molecule's three-dimensional structure. The most common method for constructing the β-lactam ring in such spirocyclic systems is the Staudinger cycloaddition, a [2+2] reaction between a ketene and an imine. The diastereoselectivity of this reaction—the preferential formation of one diastereomer over others—is governed by several interacting factors.
Research on analogous spirooxindolo-β-lactams has shown that reaction conditions play a pivotal role in directing the stereochemical outcome. acs.org The cycloaddition can lead to either cis or trans isomers with respect to the substituents on the β-lactam ring. The polarity of the solvent and the reaction temperature are key variables. For instance, nonpolar solvents and lower temperatures often favor the formation of the cis-diastereomer, which may be the kinetically preferred product. Conversely, increasing the solvent polarity or the reaction temperature can lead to an increase in the proportion of the thermodynamically more stable trans-diastereomer. acs.org
The choice of reagents and catalysts is also paramount. In the synthesis of trans-β-lactams, multifunctional catalysts have been developed that can organize the transition state to favor the formation of the trans isomer, achieving high diastereomeric ratios (d.r.). organic-chemistry.org For example, a phosphonium (B103445) fluoride (B91410) precatalyst can act as a dual-function agent, both activating the nucleophile and directing the stereochemical pathway to yield d.r. values exceeding 28:1. organic-chemistry.org Furthermore, theoretical models, such as the torquoelectronic model, have been used to successfully predict the stereochemical course of cycloadditions involving chiral ketenes, providing a framework for rationalizing the observed diastereoselectivity. documentsdelivered.com
| Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) |
|---|---|---|
| o-Xylene (nonpolar) | 25 | >99:1 |
| Toluene (nonpolar) | 110 | 88:12 |
| Dichloromethane (polar aprotic) | 25 | 95:5 |
| Acetonitrile (polar aprotic) | 80 | 60:40 |
Controlling Regioisomeric Product Formation
Beyond stereoselectivity, controlling the formation of regioisomers is a significant challenge in the chemistry of spirocyclic systems. For azaspiro lactams, this often relates to the competition between the formation of a spirocyclic product versus a fused-ring system. Studies on related γ-lactam systems annulated to β-lactones have demonstrated that under standard conditions, the formation of fused systems is often thermodynamically preferred. scispace.com However, the desired spiro regioisomer can be accessed by strategically blocking the pathway to the fused product and carefully optimizing reaction conditions. scispace.com
In the context of subsequent reactions, the regioselectivity of ring-opening is a key consideration. The strained β-lactam ring of the 2-azaspiro[3.6]decan-1-one core is susceptible to nucleophilic attack. The site of this attack determines the structure of the resulting product. Research on N-aryl-3-spirocyclic-β-lactams has demonstrated that highly regiospecific ring-opening and subsequent recyclization can be achieved. rsc.org Using a combined Lewis–Brønsted superacid catalyst system, the β-lactam ring can be opened at a specific bond, followed by an intramolecular cyclization to form a completely different heterocyclic system (3-spirocyclicquinolin-4(1-ones)) in a controlled manner. rsc.org This highlights how specialized catalytic systems can overcome inherent reactivity preferences to yield a single, desired regioisomer.
Kinetic and Thermodynamic Aspects of Azaspiro Ring Opening and Closure
The stability of the 2-azaspiro[3.6]decan-1-one ring system is a balance between the strain energy of the four-membered β-lactam and the conformational dynamics of the seven-membered cycloheptane ring. Both the formation (ring closure) and cleavage (ring opening) of the lactam are governed by kinetic and thermodynamic principles.
A detailed mechanistic study on the formation of a close analog, 2-aza-spiro acs.orgscispace.comdecan-3-one, via intramolecular cyclization of gabapentin (B195806), provides significant insights. researchgate.net The kinetics of this ring closure were found to be highly dependent on pH. The reaction rate is minimal between pH 5.15 and 6.21, but increases significantly at higher pH values (above 9.80), where the amino group is deprotonated and thus more nucleophilic. researchgate.net The study also revealed that the reaction is subject to general acid and general base catalysis, where buffer components can participate in proton transfer steps in the transition state, accelerating the reaction. researchgate.net
| pH | Rate Constant, k₀ (s⁻¹) x 10⁶ | Reaction Rate Profile |
|---|---|---|
| 2.24 | 1.15 | Slow |
| 5.15 | 0.18 | Minimum Rate |
| 7.40 | 0.95 | Moderate |
| 9.80 | 20.1 | Fast |
| 11.15 | 23.4 | Maximum Rate |
The ring-opening of the β-lactam is also a critical process, fundamental to the mechanism of action of β-lactam antibiotics. nih.gov The high ring strain of the azetidin-2-one (B1220530) moiety makes it an effective acylating agent. The kinetics of hydrolysis or aminolysis are influenced by the substituents on the ring and the nature of the attacking nucleophile. Theoretical studies have been employed to investigate the cleavage of the β-lactam C-N bond, mapping the energy barriers and the structure of tetrahedral intermediates. researchgate.net While thermodynamically favored, the ring-opening reaction must overcome a significant kinetic barrier, which can be lowered substantially by enzymatic or chemical catalysis.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations would be central to characterizing the fundamental properties of 3-(Propan-2-yl)-2-azaspiro[3.6]decan-1-one.
A primary step in any computational analysis is the determination of the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to the positions of its atoms.
For this compound, this process would involve using a selected DFT functional (e.g., B3LYP or M06-2X) and a suitable basis set (e.g., 6-31G(d,p) or larger) to find the lowest energy conformation. The optimization would yield precise data on bond lengths, bond angles, and dihedral angles. Energetics calculations would provide the molecule's total electronic energy, enthalpy, and Gibbs free energy, which are essential for assessing its thermodynamic stability.
Table 1: Exemplar Data Table for Optimized Geometric Parameters. This table illustrates the type of data that would be generated from a DFT geometry optimization. The values are hypothetical.
| Parameter | Atom Pair/Triplet/Quartet | Calculated Value |
| Bond Length | C1-N2 | 1.35 Å |
| C1=O | 1.23 Å | |
| N2-C3 | 1.47 Å | |
| Bond Angle | O=C1-N2 | 125.0° |
| C1-N2-C3 | 118.0° | |
| Dihedral Angle | O=C1-N2-C3 | 175.0° |
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.
A DFT calculation would determine the energies and spatial distributions of the HOMO and LUMO for this compound. The HOMO energy indicates the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. The analysis would also map the locations of these orbitals on the molecular structure, identifying the likely sites for nucleophilic or electrophilic attack.
Table 2: Hypothetical Frontier Molecular Orbital Energy Data. This table shows the kind of data FMO analysis would yield. The values are for illustrative purposes only.
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.5 | Indicates potential for electron donation |
| LUMO | +1.2 | Indicates potential for electron acceptance |
| HOMO-LUMO Gap | 7.7 | Correlates with chemical reactivity |
DFT calculations are widely used to predict spectroscopic data, which can be invaluable for structure verification and characterization.
NMR Chemical Shifts: Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, one can calculate the theoretical ¹H and ¹³C NMR chemical shifts. These predicted values, when compared to experimental spectra, can confirm the molecular structure and help assign specific peaks to individual atoms.
Vibrational Frequencies: The calculation of vibrational frequencies (infrared spectroscopy) is also standard. This analysis helps to identify characteristic functional groups (like the C=O stretch of the lactam ring) and confirms that the optimized geometry corresponds to a true energy minimum (indicated by the absence of imaginary frequencies).
Table 3: Example of Predicted vs. Experimental Spectroscopic Data. This table illustrates how predicted spectroscopic data would be presented. All data is hypothetical.
| Nucleus | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |
| C1 (C=O) | 175.4 | 174.9 |
| C3 | 60.2 | 59.8 |
| C(ipso)-spiro | 70.1 | 69.5 |
Transition State Modeling and Reaction Pathway Characterization
Beyond static molecular properties, computational chemistry can model dynamic processes, such as chemical reactions. This involves mapping the potential energy surface to understand how reactants are converted into products.
To study a reaction involving this compound (e.g., its synthesis or hydrolysis), researchers would model the entire reaction pathway. This involves identifying and optimizing the structures of all reactants, intermediates, transition states, and products.
A transition state is a specific configuration along the reaction coordinate that represents the highest energy point. Locating this structure is crucial, as its energy relative to the reactants determines the activation energy barrier. The reaction with the highest activation barrier is the rate-determining step. This information is fundamental to understanding reaction kinetics and optimizing reaction conditions.
If this compound were involved in a catalytic process, computational modeling would be essential to uncover the detailed mechanism. Researchers would model the interaction of the substrate with the catalyst, the formation of catalytic intermediates, the transition states for each step, and the final product release and catalyst regeneration.
Such studies would clarify the role of the catalyst in lowering the activation energy barriers of the reaction. By calculating the energetics of the entire catalytic loop, computational analysis can identify the turnover-limiting step and provide insights that could lead to the design of more efficient catalysts.
Molecular Dynamics Simulations for Conformational Landscapes
Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that reveal the accessible conformations, thermodynamic properties, and dynamic events of a molecule. For a flexible system like this compound, MD is indispensable for mapping its conformational energy landscape.
The conformational behavior of this compound is governed by the interplay between the strained, relatively rigid azetidin-2-one (B1220530) ring and the highly flexible cycloheptane (B1346806) ring.
Azetidin-2-one Ring: The four-membered β-lactam ring is subject to significant angle strain. X-ray crystallographic studies of simple monocyclic azetidinones show that the ring is nearly planar, though slight puckering can occur to alleviate steric strain. globalresearchonline.net In the spirocyclic system, this ring is expected to remain relatively rigid, with the spiro carbon atom serving as a conformational anchor.
Cycloheptane Ring: Unlike the well-defined chair conformation of cyclohexane (B81311), cycloheptane is a highly fluxional molecule. biomedres.us It exists as a complex equilibrium of several low-energy conformers, primarily in two families: the twist-chair (TC) and twist-boat (TB). The twist-chair is generally considered the most stable conformation. scispace.comresearchgate.net These conformers are interconverted through low-energy processes known as pseudorotations. researchgate.net
MD simulations can be employed to investigate the dynamic interplay between these two rings. A typical simulation would involve placing the molecule in a virtual box and calculating the forces between atoms using a suitable force field. The simulation trajectory would track the atomic coordinates over nanoseconds or microseconds, allowing for the exploration of various conformational states.
Analysis of the trajectory would focus on key dihedral angles within the cycloheptane ring to identify the predominant conformations and the transitions between them. The energy barriers separating these conformers can be calculated using advanced sampling techniques, providing insight into the kinetics of conformational change. The bulky propan-2-yl group on the lactam ring is expected to influence the conformational preference of the cycloheptane ring by sterically favoring conformations that minimize unfavorable interactions.
Interactive Table 1: Illustrative Relative Energies of Cycloheptane Ring Conformations in this compound (Hypothetical Data)
This table presents hypothetical data from a molecular dynamics simulation to illustrate the potential energy distribution among the primary conformers of the cycloheptane ring.
| Conformer Family | Specific Conformation | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |
| Twist-Chair (TC) | TC1 | 0.00 | 45 |
| Twist-Chair (TC) | TC2 | 0.25 | 30 |
| Twist-Boat (TB) | TB1 | 1.50 | 15 |
| Twist-Boat (TB) | TB2 | 1.80 | 8 |
| Chair/Boat | Chair (Transition State) | 5.50 | <1 |
| Chair/Boat | Boat (Transition State) | 6.20 | <1 |
The surrounding environment, particularly the solvent, can significantly influence the conformational equilibrium of a molecule. frontiersin.org Solvents can stabilize certain conformers over others through electrostatic interactions, hydrogen bonding, or dispersion forces. For this compound, the polar lactam group (C=O and N-H moieties) is the primary site for strong solute-solvent interactions.
Computational studies can model these effects using either implicit or explicit solvent models:
Implicit Solvation: The solvent is treated as a continuous medium with a specific dielectric constant. This method is computationally efficient and can capture the general effects of solvent polarity.
Explicit Solvation: Individual solvent molecules (e.g., water, methanol, chloroform) are included in the simulation box. This approach is more computationally intensive but provides a more detailed and accurate picture of specific interactions like hydrogen bonding between the lactam group and solvent molecules. univ.kiev.ua
In polar protic solvents like water or methanol, conformations where the lactam's carbonyl group is exposed and accessible for hydrogen bonding would be stabilized. Conversely, in nonpolar solvents like chloroform (B151607) or cyclohexane, intramolecular interactions and steric effects would be more dominant in determining the preferred conformation. MD simulations can quantify these preferences by calculating the relative free energies of the major conformers in different solvents. The results can reveal a shift in the conformational population, potentially favoring a different twist-chair or twist-boat form as the solvent polarity changes. This phenomenon is critical as the bioactive conformation of a molecule can be highly dependent on its local environment. rsc.org
Interactive Table 2: Predicted Dominant Conformer in Various Solvents (Hypothetical Data)
This table illustrates how the most populated conformer of the cycloheptane ring might change based on the solvent environment, as predicted by MD simulations.
| Solvent | Dielectric Constant (ε) | Predicted Dominant Conformer | Key Stabilizing Interaction |
| Chloroform | 4.8 | TC1 | Minimal dipole-dipole interactions |
| Methanol | 32.7 | TC2 | Hydrogen bonding with lactam C=O |
| Water | 80.1 | TC2 | Strong hydrogen bonding network |
| Dimethyl Sulfoxide (DMSO) | 46.7 | TB1 | Dipole-dipole stabilization |
Quantitative Structure-Property Relationship (QSPR) Studies for Azaspiro Systems
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their physicochemical properties. mdpi.com The fundamental principle is that the structure of a molecule, encoded by numerical descriptors, dictates its properties. nih.gov
For a class of compounds like azaspiro systems, a QSPR study could be developed to predict properties such as solubility, lipophilicity (logP), or melting point without the need for experimental synthesis and measurement for every new analogue. The process involves several key steps:
Dataset Assembly: A diverse set of azaspiro compounds with experimentally determined values for the property of interest is collected.
Descriptor Calculation: For each molecule in the set, a large number of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure.
Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that relates a subset of the most relevant descriptors to the property.
Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability.
Relevant molecular descriptors for a QSPR study on azaspiro[3.6]decan-1-one derivatives would likely include:
Topological Descriptors: Indices that describe molecular size, shape, and branching (e.g., Wiener index, Kier & Hall connectivity indices).
Electronic Descriptors: Parameters related to the electronic distribution, such as partial atomic charges, dipole moment, and frontier molecular orbital energies (HOMO/LUMO).
Quantum Chemical Descriptors: Values derived from quantum mechanical calculations that describe reactivity and polarizability.
Steric/3D Descriptors: Descriptors that account for the three-dimensional shape of the molecule, such as molecular volume, surface area, and moments of inertia.
A successful QSPR model for this class of compounds could accelerate the design of new molecules with desired physicochemical properties by allowing for virtual screening before committing to synthetic efforts.
Interactive Table 3: Example of Molecular Descriptors for a Hypothetical QSPR Study of Azaspiro[3.6]decan-1-one Derivatives
This table provides an illustrative set of calculated descriptors that could be used to build a QSPR model for predicting a property like aqueous solubility (LogS).
| Derivative (Hypothetical R-group) | Molecular Weight (MW) | Polar Surface Area (PSA) | LogP (Calculated) | Number of Rotatable Bonds | Dipole Moment (Debye) |
| R = H | 195.30 | 29.1 | 2.10 | 1 | 3.5 |
| R = Methyl | 209.33 | 29.1 | 2.55 | 2 | 3.6 |
| R = Phenyl | 271.38 | 29.1 | 3.85 | 2 | 3.4 |
| R = Hydroxymethyl | 225.32 | 49.3 | 1.60 | 3 | 4.1 |
Derivatization and Synthetic Applications of the Azaspiro 3.6 Decan 1 One Scaffold
Chemical Transformations of the Lactam Moiety
The lactam ring is a cornerstone of the 2-azaspiro[3.6]decan-1-one scaffold's reactivity, offering multiple avenues for functionalization. The nitrogen atom and the carbonyl group are the primary sites for chemical modification, allowing for the introduction of a wide array of substituents and the transformation of the core structure.
N-Functionalization of the Azaspiro[3.6]decan-1-one Nitrogen
The secondary amine within the lactam ring is a nucleophilic center that can readily participate in various bond-forming reactions.
N-Alkylation, N-Arylation, and N-Acylation:
The nitrogen atom can be functionalized through standard N-alkylation, N-arylation, and N-acylation reactions. Deprotonation of the lactam with a suitable base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), would generate a nucleophilic amide that can react with a variety of electrophiles.
N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or other alkylating agents would introduce alkyl groups at the nitrogen position. This modification can significantly impact the compound's lipophilicity and steric profile.
N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be employed to introduce aryl or heteroaryl substituents. This allows for the incorporation of electronically diverse groups, which can be crucial for tuning the molecule's properties.
N-Acylation: Treatment with acyl chlorides or anhydrides in the presence of a base would yield N-acyl derivatives. This functionalization can be used to introduce further points of diversity or to modulate the electronic nature of the lactam.
| Reaction Type | Reagents and Conditions (Illustrative) | Product Functionalization |
| N-Alkylation | 1. NaH, THF, 0 °C to rt2. Alkyl halide (e.g., CH₃I) | Introduction of alkyl groups |
| N-Arylation | Aryl halide, Pd₂(dba)₃, ligand, base (e.g., Cs₂CO₃), toluene, heat | Introduction of aryl/heteroaryl groups |
| N-Acylation | Acyl chloride (e.g., acetyl chloride), Et₃N, CH₂Cl₂, 0 °C to rt | Introduction of acyl groups |
Modifications at the Carbonyl Group
The carbonyl group of the lactam is another key site for chemical transformations, enabling the alteration of the ring's electronic properties and the introduction of new functional groups.
Reduction, Thionation, and Vilsmeier-Haack Reaction:
Reduction: The carbonyl group can be reduced to a methylene (B1212753) group using strong reducing agents like lithium aluminum hydride (LiAlH₄), which would transform the lactam into the corresponding cyclic amine, 3-(propan-2-yl)-2-azaspiro[3.6]decane. This conversion opens up a different chemical space for further derivatization.
Thionation: Reagents such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) can convert the carbonyl group into a thiocarbonyl, yielding the corresponding thiolactam. Thiolactams are valuable intermediates for further synthetic manipulations.
Vilsmeier-Haack Reaction: Activation of the carbonyl group with the Vilsmeier reagent (formed from phosphorus oxychloride and dimethylformamide) can lead to the formation of a reactive chloro-iminium intermediate. This intermediate can then be subjected to nucleophilic attack to introduce various substituents at the former carbonyl carbon.
| Reaction Type | Reagents and Conditions (Illustrative) | Product |
| Reduction | LiAlH₄, THF, reflux | 3-(Propan-2-yl)-2-azaspiro[3.6]decane |
| Thionation | Lawesson's reagent, toluene, reflux | 3-(Propan-2-yl)-2-azaspiro[3.6]decane-1-thione |
| Vilsmeier-Haack | POCl₃, DMF; then nucleophile | Substituted iminium salts/enamines |
Manipulation of the Propan-2-yl Substituent
The propan-2-yl (isopropyl) group at the 3-position of the azaspiro[3.6]decan-1-one scaffold provides opportunities for functionalization, although it is generally considered to be relatively unreactive.
Selective Oxidation and Reduction Reactions
The tertiary carbon-hydrogen bond of the isopropyl group is a potential site for selective oxidation. While challenging, certain modern catalytic systems have shown the ability to oxidize such unactivated C-H bonds. For instance, using specific metal catalysts and oxidants, it might be possible to introduce a hydroxyl group at this position, forming a tertiary alcohol. Further oxidation could potentially lead to the cleavage of the isopropyl group.
Conversely, while the isopropyl group itself is not reducible, if other reducible functional groups were present on this substituent, their selective reduction could be explored.
Introduction of Additional Functionalities
Modern synthetic methods for C-H functionalization offer promising avenues for introducing new functionalities onto the isopropyl group. rsc.orgrsc.orgnih.govmdpi.com
Direct C-H Functionalization:
Halogenation: Free-radical halogenation, for example, using N-bromosuccinimide (NBS) under photochemical conditions, could potentially introduce a bromine atom at the tertiary position of the isopropyl group. This halogenated derivative would then serve as a versatile handle for subsequent nucleophilic substitution or cross-coupling reactions.
Nitration: Radical nitration methods could be explored to introduce a nitro group.
Metal-Catalyzed C-H Activation: Transition metal-catalyzed C-H activation/functionalization reactions could be employed to directly install various groups, such as aryl, alkyl, or boryl moieties. nih.gov These reactions often require a directing group, which is absent in this specific case, making undirected C-H functionalization a more likely, albeit challenging, approach.
| Reaction Type | Reagents and Conditions (Illustrative) | Potential Product |
| Radical Halogenation | NBS, AIBN, CCl₄, reflux | 3-(2-Bromo-propan-2-yl)-2-azaspiro[3.6]decan-1-one |
| C-H Borylation | Ir-catalyst, borylating agent | 3-(2-Boryl-propan-2-yl)-2-azaspiro[3.6]decan-1-one |
Ring Expansion and Contraction Strategies
The spirocyclic nature of the 2-azaspiro[3.6]decan-1-one scaffold allows for intriguing ring expansion and contraction strategies, leading to the formation of novel and complex molecular architectures.
Beckmann Rearrangement and Schmidt Reaction:
One of the most powerful methods for ring expansion of cyclic ketones is the Beckmann rearrangement. youtube.comrsc.org In the context of the azaspiro[3.6]decan-1-one, the carbonyl group of the cycloheptane (B1346806) ring (if the lactam were hydrolyzed and the amine protected, followed by oxidation of the spiro-carbon) could be converted to an oxime. Treatment of this oxime with an acid catalyst would induce a rearrangement, leading to the expansion of the seven-membered ring to an eight-membered lactam. The regioselectivity of this rearrangement would depend on the stereochemistry of the oxime.
Similarly, the Schmidt reaction, which involves the treatment of a ketone with hydrazoic acid (HN₃), could also be employed for ring expansion, inserting a nitrogen atom adjacent to the carbonyl group.
Ring Contraction:
Ring contraction of the cycloheptane ring is also a possibility. For instance, a Favorskii rearrangement of an α-halo-ketone derivative of the spirocyclic core could lead to the contraction of the seven-membered ring to a six-membered ring. wikipedia.org Such transformations would provide access to novel spirocyclic systems with different ring sizes and substitution patterns.
| Reaction Type | Key Intermediate | Potential Outcome |
| Beckmann Rearrangement | Spirocyclic oxime | Expansion of the cycloheptane ring |
| Schmidt Reaction | Spirocyclic ketone | Expansion of the cycloheptane ring |
| Favorskii Rearrangement | α-Halo-spirocyclic ketone | Contraction of the cycloheptane ring |
Synthesis of Novel Spirocyclic Systems from 3-(Propan-2-yl)-2-azaspiro[3.6]decan-1-one Precursors
The 2-azaspiro[3.6]decan-1-one scaffold is not merely a terminal structure but can serve as a reactive intermediate for the construction of other complex spirocyclic systems. The reactivity of the β-lactam ring, particularly its susceptibility to ring-opening and rearrangement, is central to these transformations.
One notable synthetic application is the acid-catalyzed ring-opening/recyclization of related N-aryl-3-spirocyclic-β-lactams. rsc.org This reaction provides an efficient pathway to 3-spirocyclic quinolin-4(1H)-ones, transforming the initial azaspiro[3.x]alkane core into a more complex heterocyclic system while retaining the spirocyclic nature. rsc.org This transformation is typically catalyzed by a superacid system, combining Lewis and Brønsted acids, which facilitates the regiospecific cleavage of the N1-C4 bond of the β-lactam ring, followed by an intramolecular cyclization onto the N-aryl substituent. rsc.org
While this specific reaction has been demonstrated on N-aryl derivatives, the underlying principle suggests a potential pathway for derivatizing the this compound core. By first modifying the nitrogen atom with a suitable aromatic group, this precursor could be funneled into a similar rearrangement cascade to generate novel spirocyclic quinolinone structures.
| Precursor Scaffold | Reaction Type | Product Scaffold | Catalyst System | Ref. |
| N-Aryl-3-spirocyclic-β-lactam | Ring-Opening/Recyclization | 3-Spirocyclicquinolin-4(1H)-one | Lewis–Brønsted Superacid | rsc.org |
Accessing Related Azaspiro[3.x]alkane Derivatives
The cycloheptane ring of the this compound scaffold offers opportunities for ring expansion and contraction reactions, enabling access to a homologous series of azaspiro[3.x]alkane derivatives. Such modifications are valuable in medicinal chemistry for fine-tuning the spatial arrangement of substituents and modulating pharmacokinetic properties. researchgate.netwikipedia.org
Ring Contraction to Azaspiro[3.5]hexane Systems: Ring contraction of a seven-membered ring to a six-membered ring can be achieved through several classic organic reactions. etsu.edu Plausible, though not yet demonstrated on this specific scaffold, routes include:
Wolff Rearrangement: Conversion of a ketone function on the cycloheptane ring (which would require prior oxidation of a methylene group) to an α-diazoketone, followed by photochemical or thermal rearrangement, would extrude a carbon atom and yield a cyclohexyl ring.
Favorskii Rearrangement: Treatment of an α-haloketone derivative of the cycloheptane ring with a base could induce a rearrangement to form a spirocyclic cyclohexanecarboxylic acid derivative. wikipedia.org
Ring Expansion to Azaspiro[3.7]octane Systems: Conversely, expansion of the cycloheptane ring to a cyclooctane (B165968) ring can be envisioned. wikipedia.orgrsc.org A potential method involves the Tiffeneau–Demjanov rearrangement, which expands a cyclic ketone by one carbon. This would involve converting a methylene group on the cycloheptane ring to a ketone, followed by conversion to a cyanohydrin and subsequent rearrangement under acidic conditions. wikipedia.org Such cascade ring expansion reactions are powerful tools for accessing medium-sized rings without resorting to high-dilution conditions. rsc.orgnih.gov
| Starting Scaffold | Target Scaffold | Potential Reaction Type | Key Intermediate |
| Azaspiro[3.6]decane | Azaspiro[3.5]nonane | Ring Contraction | α-diazoketone or α-haloketone on cycloheptane |
| Azaspiro[3.6]decane | Azaspiro[3.7]undecane | Ring Expansion | Ketone/Cyanohydrin on cycloheptane |
This compound as a Versatile Synthetic Building Block
The structural rigidity and dense functionalization of this compound make it an attractive building block, or synthon, for constructing more elaborate molecular architectures.
Role in the Construction of Complex Polycyclic Systems
Spiro-β-lactams are valuable precursors for creating complex polycyclic and cage-like structures. The strained β-lactam ring can be opened to yield a spirocyclic β-amino acid. This intermediate, possessing both an amine and a carboxylic acid on a rigid spirocyclic framework, is primed for further synthetic elaboration. The defined stereochemistry of the spiro center can guide the stereoselective formation of subsequent rings.
For instance, the amine and acid functionalities can be used as anchor points to build additional fused or bridged ring systems through intramolecular amidation, alkylation, or other cyclization strategies. This approach allows chemists to leverage the inherent three-dimensionality of the spiro scaffold to construct molecules with precisely controlled spatial geometries, a critical aspect in drug design and supramolecular chemistry. researchgate.net Furthermore, the synthesis of polycyclic aromatic spiro-β-lactams via [2+2] cycloaddition reactions demonstrates a direct method for incorporating significant structural complexity around the β-lactam core. mdpi.comnih.gov
Contribution to Novel Heterocyclic Architectures
Beyond rearranging to other spirocycles like quinolinones, the 2-azaspiro[3.6]decan-1-one core is a gateway to diverse heterocyclic structures. The β-lactam ring is recognized as a versatile synthon for a variety of functionalized heterocycles. researchgate.net
Upon hydrolytic or reductive opening of the lactam, the resulting spirocyclic β-amino acid can be used in multicomponent reactions or cascade sequences to generate novel heterocyclic frameworks. For example, the amino group could react with a 1,3-dicarbonyl compound in a Biginelli-type reaction to form a dihydropyrimidinone fused or appended to the spirocyclic core. Similarly, condensation reactions with other bifunctional reagents could lead to the formation of benzodiazepines, pyrazoles, or other medicinally relevant heterocyclic motifs, all bearing the unique spiro[3.6]decane substituent.
Application in Materials Chemistry (e.g., as a monomer or scaffold for polymers)
The strained β-lactam ring of this compound makes it a prime candidate for use as a monomer in ring-opening polymerization (ROP). researchgate.net The ROP of lactams is a well-established and highly efficient method for synthesizing polyamides, a class of polymers that includes various types of nylon. rsc.orgnih.gov
Specifically, this compound could undergo anionic ring-opening polymerization (AROP) to produce a polyamide of the nylon-3 class. The resulting polymer would feature a unique repeating unit with a spiro[3.6]decane moiety as a pendant group on every third carbon of the polymer backbone.
Polymerization Mechanism: AROP is typically initiated by a strong base that deprotonates a monomer to form a lactam anion. This anion then attacks another monomer, propagating the chain. The process is often accelerated by an N-acyl lactam co-initiator. mdpi.com
Potential Polymer Properties: The bulky and rigid spirocyclic pendant groups would significantly restrict chain mobility and packing. This could lead to polymers with high glass transition temperatures (Tg), enhanced thermal stability, and amorphous character. Such properties are desirable for high-performance engineering plastics and specialty materials.
| Monomer | Polymerization Method | Resulting Polymer Class | Potential Properties | Ref. |
| This compound | Anionic Ring-Opening Polymerization (AROP) | Substituted Polyamide (Nylon 3) | High Tg, Thermal Stability, Amorphous Nature | rsc.orgmdpi.com |
Future Research Directions and Unexplored Chemical Reactivity
Development of Novel Stereoselective Synthetic Methodologies
The creation of enantiomerically pure 3-(propan-2-yl)-2-azaspiro[3.6]decan-1-one is a pivotal challenge for its potential applications in medicinal chemistry and materials science. Future research will likely concentrate on developing efficient and highly selective synthetic routes.
The field of asymmetric catalysis offers powerful tools for the construction of chiral molecules. Future efforts could be directed towards the use of chiral catalysts to control the stereochemistry of the spirocyclic core. For instance, metal-catalyzed asymmetric [2+2] cycloadditions between a ketene (B1206846) and an imine derived from cycloheptanone (B156872) and a propan-2-yl precursor could be a viable strategy. The development of novel ligand scaffolds for transition metals will be crucial to achieve high enantioselectivity. Furthermore, organocatalysis, employing small chiral organic molecules, could provide a metal-free alternative for the stereocontrolled synthesis of the β-lactam ring.
| Catalytic Approach | Potential Reaction | Key Challenge |
| Transition Metal Catalysis | Asymmetric [2+2] cycloaddition | Ligand design for high enantioselectivity |
| Organocatalysis | Chiral amine-catalyzed reactions | Substrate scope and catalyst loading |
Biocatalysis has emerged as a sustainable and highly selective method for chemical synthesis. Enzymes such as lipases, proteases, and engineered biocatalysts could be explored for the kinetic resolution of racemic mixtures of this compound or its precursors. Moreover, the application of transaminases for the asymmetric synthesis of chiral amines, which are key intermediates, represents a promising direction. researchgate.net Recent advancements in biocatalytic methods have demonstrated the potential for stereodivergent synthesis of azaspiroalkanes, offering pathways to different stereoisomers. researchgate.net The use of whole-cell biotransformations could also offer a scalable and environmentally benign route to enantiopure products. researchgate.net
Exploration of Unconventional Reaction Pathways
Moving beyond traditional synthetic methods, the exploration of unconventional reaction pathways could unlock novel chemical reactivity and provide access to unique derivatives of the azaspiro[3.6]decan-1-one skeleton.
Photochemistry offers a unique avenue for the formation and functionalization of complex molecular architectures. The β-lactam ring and the cycloheptane (B1346806) ring of this compound could exhibit interesting photochemical reactivity. For example, Norrish Type I or Type II reactions could lead to ring-opening or ring-expansion products, providing access to novel heterocyclic systems. Photosensitized reactions could also be employed to achieve selective transformations that are not accessible through thermal methods.
Electroorganic synthesis is a powerful and sustainable tool in modern organic chemistry, offering an alternative to conventional reagent-based redox reactions. researchgate.netnih.gov The application of electrochemistry to the synthesis of this compound could involve the electrochemical generation of reactive intermediates. For instance, an electrochemical cyclization reaction could be a key step in the formation of the spirocyclic framework. rsc.org The advantages of electrosynthesis include mild reaction conditions, high selectivity, and reduced waste generation, making it an attractive area for future investigation. nih.gov
| Unconventional Method | Potential Application | Expected Outcome |
| Photochemistry | Norrish Type I/II reactions | Ring-opening or ring-expansion products |
| Electroorganic Synthesis | Electrochemical cyclization | Formation of the spirocyclic core under mild conditions |
Advanced Spectroscopic Probes for Real-time Reaction Monitoring
To optimize the novel synthetic methodologies and to gain a deeper understanding of the reaction mechanisms, the development and application of advanced spectroscopic probes for real-time reaction monitoring will be indispensable. Techniques such as in-situ infrared (IR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide valuable kinetic and mechanistic data. The use of fiber-optic probes would allow for non-invasive, real-time analysis of reaction mixtures, facilitating rapid optimization of reaction parameters such as temperature, pressure, and catalyst loading. This data-rich approach will be crucial for the efficient development of robust and scalable synthetic processes for this compound and its derivatives.
Integration with Flow Chemistry and Automated Synthesis Platforms
The application of flow chemistry and automated synthesis platforms to the production of this compound and its derivatives holds significant promise. researchgate.netgoflow.at Continuous flow processes offer several advantages over traditional batch synthesis, including enhanced reaction control, improved safety for handling reactive intermediates, and greater scalability. researchgate.netd-nb.info
Potential research in this area could focus on:
Utilizing automated platforms for the rapid synthesis of a library of derivatives by varying the substituent at the 3-position or modifying the cycloheptane ring. This would facilitate efficient exploration of structure-activity relationships.
Investigating the use of immobilized reagents or catalysts within the flow system to simplify product work-up and improve the sustainability of the synthesis.
Investigation of Solid-State Chemistry and Crystal Engineering
The study of the solid-state properties of this compound through crystal engineering is another important frontier. healprogroup.com The spatial arrangement of molecules in the crystalline state can significantly influence physical properties such as solubility, melting point, and stability.
Future research could involve:
Single-crystal X-ray diffraction studies to determine the precise three-dimensional structure and intermolecular interactions, such as hydrogen bonding, within the crystal lattice. researchgate.net
Exploring the potential for polymorphism, where the compound can exist in different crystalline forms with distinct properties.
Co-crystallization experiments with other molecules to create new solid forms with tailored physical and chemical characteristics.
Q & A
Q. Table 1: Example Reaction Conditions
| Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd(OAc), ligand | DMF | 100 | 65–75 |
| KCO, THF | THF | 80 | 50–60 |
Advanced Question: How can structural contradictions in X-ray crystallography data for spiro compounds be resolved?
Methodological Answer:
Discrepancies in crystallographic data (e.g., bond-length distortions or disordered atoms) require:
- Multi-solution refinement using software like SHELXL to test alternative conformations .
- Application of TWINLAW for handling twinned crystals, common in spiro systems due to conformational flexibility.
- Validation with R and GooF (Goodness of Fit) metrics to ensure model accuracy. For example, SHELXL’s PART command can partition disordered groups into discrete components .
Basic Question: What analytical techniques are critical for confirming the stereochemistry of this compound?
Methodological Answer:
- X-ray crystallography : Resolve absolute configuration using anomalous scattering (e.g., Cu-Kα radiation).
- Vibrational Circular Dichroism (VCD) : Compare experimental and DFT-simulated spectra to assign stereocenters.
- NOESY NMR : Identify spatial proximities between the isopropyl group and spiro-junction protons .
Advanced Question: How can reaction yields be optimized for sterically hindered spirocyclic intermediates?
Methodological Answer:
- Design of Experiments (DoE) : Screen parameters (catalyst loading, solvent, temperature) using a fractional factorial approach.
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield by 15–20% for hindered systems.
- Additives : Use molecular sieves (3Å) to scavenge water in moisture-sensitive cyclizations .
Basic Question: What computational tools are suitable for predicting the physicochemical properties of this compound?
Methodological Answer:
- DFT calculations (B3LYP/6-31G* basis set): Predict logP, pKa, and dipole moments.
- Molecular docking (AutoDock Vina): Assess binding affinity to biological targets (e.g., enzymes in pharmacological studies).
- PubChem data : Cross-reference computed properties (e.g., solubility, topological polar surface area) with experimental values .
Advanced Question: How to design a robust protocol for evaluating in vitro pharmacological activity?
Methodological Answer:
- Target selection : Prioritize enzymes (e.g., kinases, GPCRs) based on structural analogs (e.g., 8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione derivatives with reported activity) .
- Assay conditions :
Basic Question: How to address solubility challenges in aqueous assays for this hydrophobic compound?
Methodological Answer:
- Co-solvent systems : Use DMSO/PBS mixtures (<0.1% DMSO to avoid cytotoxicity).
- Nanoparticle formulation : Encapsulate in PEG-PLGA nanoparticles to enhance dispersibility.
- Dynamic Light Scattering (DLS) : Monitor aggregation in real-time .
Advanced Question: What strategies mitigate epimerization during functionalization of the spirocyclic core?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
